

Physical and chemical properties of 2,3-Diphenylacrylonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3-Diphenylacrylonitrile

Cat. No.: B1223411

[Get Quote](#)

An In-depth Technical Guide to **2,3-Diphenylacrylonitrile**: Properties, Synthesis, and Biological Activity

Abstract

2,3-Diphenylacrylonitrile, also known as α -cyanostilbene, is an aromatic nitrile featuring a conjugated system that imparts unique chemical and photophysical properties. This document provides a comprehensive overview of the physical and chemical characteristics of **2,3-diphenylacrylonitrile**, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities and potential applications in drug development. The information is tailored for researchers, scientists, and professionals in the fields of medicinal chemistry and drug discovery.

Physical and Chemical Properties

2,3-Diphenylacrylonitrile is a crystalline solid at room temperature.^[1] Its chemical structure consists of two phenyl groups and a nitrile group attached to a carbon-carbon double bond, forming a conjugated system.^[1] This structure is responsible for its distinct electronic properties and reactivity.^[1] The primary functional groups dictating its chemical behavior are the nitrile group (-C≡N) and the alkene double bond.^[1] The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, while the double bond can undergo addition reactions.^[1]

Table 1: Physical and Chemical Properties of **2,3-Diphenylacrylonitrile**

Property	Value	Source(s)
CAS Number	2510-95-4	[1] [2] [3] [4]
Molecular Formula	C ₁₅ H ₁₁ N	[1] [2]
Molecular Weight	205.26 g/mol	[1] [4]
Appearance	White to off-white or slightly yellowish crystalline powder.	[1] [2]
Melting Point	85 - 87 °C	[1] [2] [3]
Boiling Point	~333.93 °C (estimate)	[1] [4]
Density	~1.1155 g/cm ³ (estimate)	[1] [4]
Solubility	Insoluble in water; Soluble in organic solvents such as ethanol, acetone, chloroform, and methanol.	[1] [4] [5]
Storage	2-10 °C, Refrigerator	[2] [4] [5]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of **2,3-diphenylacrylonitrile**. The following data represents typical findings.

Table 2: Key Spectroscopic Data for **2,3-Diphenylacrylonitrile**

Technique	Wavenumber (cm ⁻¹)/Chemical Shift (δ) ppm / m/z	Assignment
Infrared (IR)	2245	Nitrile (-C≡N) stretch
3060 - 3030	Aromatic C-H stretch	
1600, 1495, 1450	Aromatic C=C stretch	
¹ H NMR (CDCl ₃)	7.25 - 7.45 (m)	Aromatic protons
¹³ C NMR (CDCl ₃)	118.5	Nitrile carbon (-CN)
127.9 - 136.5	Aromatic & Alkene carbons	
Mass Spec.	193	[M] ⁺ (Molecular ion)
165	[M - HCN] ⁺	

Note: Specific NMR shift values can vary based on the solvent and spectrometer frequency. The data presented is a general representation.

Experimental Protocols

Synthesis via Knoevenagel Condensation

A prevalent and efficient method for synthesizing **2,3-diphenylacrylonitrile** and its derivatives is the Knoevenagel condensation.^[1] This reaction involves the base-catalyzed condensation of an active methylene compound (phenylacetonitrile) with a carbonyl compound (benzaldehyde).
^[1]

Detailed Protocol:

- Reactant Preparation: In a suitable reaction vessel, add benzyl cyanide (2.0 mmol) to a solution of benzaldehyde (2.5 mmol) in ethanol (15–20 mL).^[6]
- Initial Stirring: Stir the resulting mixture at room temperature for a duration of 10–15 minutes.
^[6]

- **Base Addition:** Prepare a solution of sodium ethoxide (0.7 g, 10 mmol) in ethanol (10 mL). Add this solution dropwise to the reaction mixture under constant stirring.[6]
- **Reaction:** Vigorously stir the reaction mixture for 20–72 hours. Monitor the completion of the reaction using Thin Layer Chromatography (TLC).[6]
- **Work-up and Purification:** After the reaction is complete, remove any solid materials by filtration. Evaporate the solvent to obtain the crude product. Purify the crude product using silica gel column chromatography, eluting with a gradient of dichloromethane and n-hexane (from 1:1 to 7:3).[6]

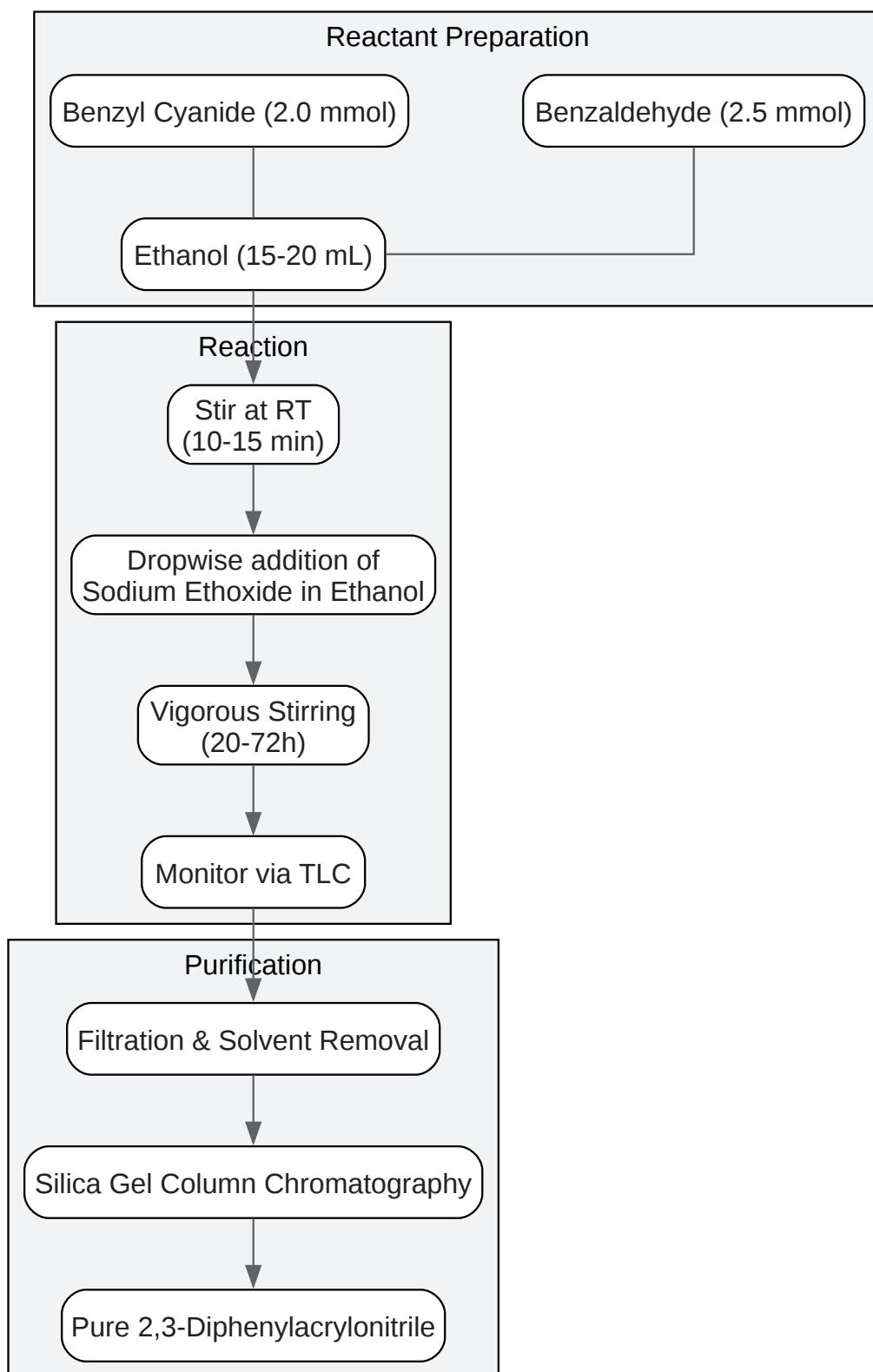

[Click to download full resolution via product page](#)

Fig. 1: Synthesis and purification workflow for **2,3-diphenylacrylonitrile**.

Spectroscopic Characterization Workflow

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

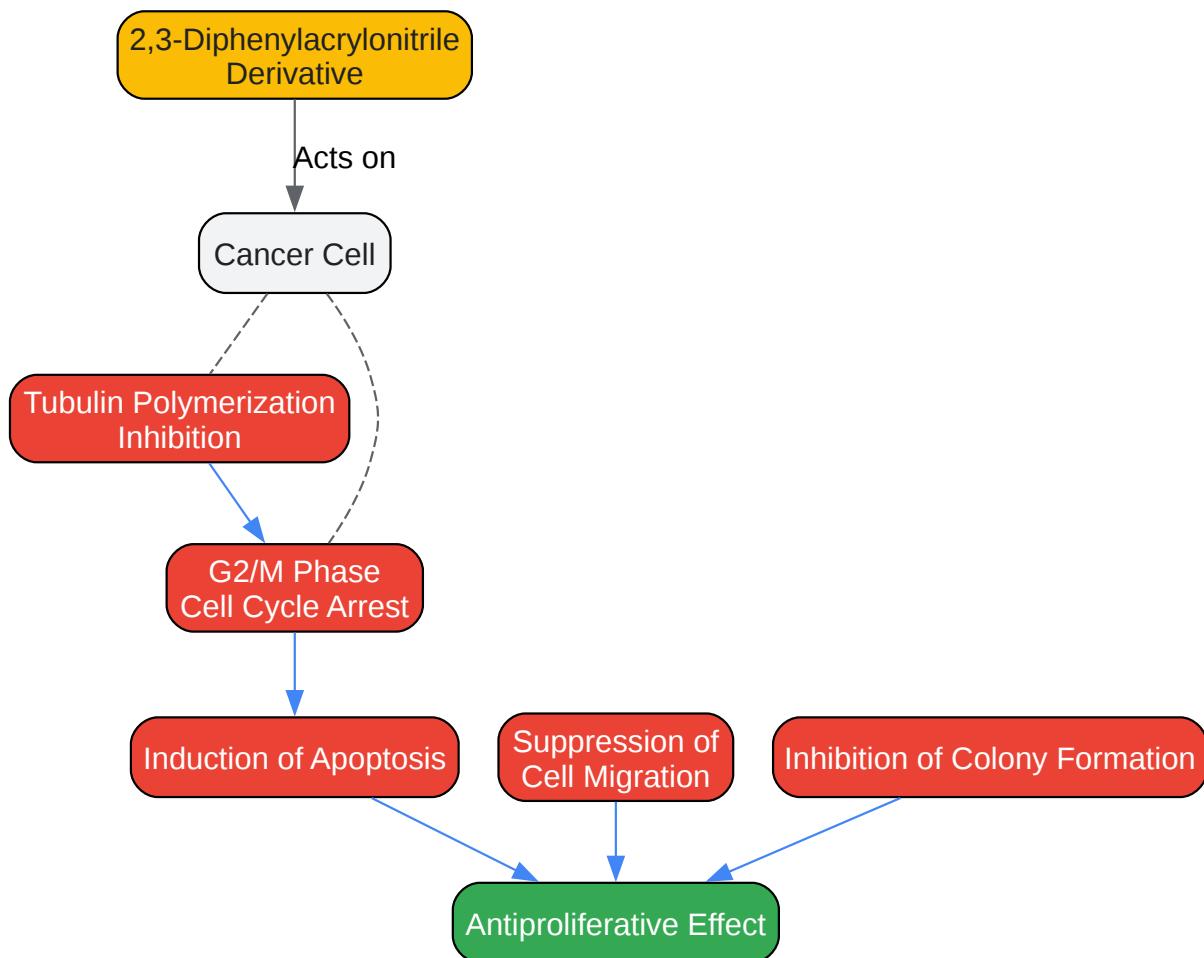
- Sample Preparation: Dissolve 10-20 mg of the purified solid in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard.
- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Record ^1H and ^{13}C NMR spectra on a 300 or 400 MHz spectrometer.

2. Mass Spectrometry (MS):

- Sample Introduction and Ionization: Introduce the sample into the mass spectrometer, often following separation by Gas Chromatography (GC-MS). Use an electron ionization (EI) source.
- Mass Analysis: Separate the resulting ionized fragments based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

Biological Activity and Applications in Drug Development

Recent studies have highlighted the potential of **2,3-diphenylacrylonitrile** derivatives as selective anticancer and antimicrobial agents.[\[7\]](#)[\[8\]](#)


Anticancer Activity

Numerous novel derivatives of 2,3-diaryl acrylonitrile have demonstrated significant antiproliferative effects against various human cancer cell lines, including MGC-803 (gastric), AGS (gastric), BEL-7402 (liver), HeLa (cervical), HCT116 (colon), A549 (lung), SK-OV-3 (ovarian), and SK-MEL-2 (skin).[\[7\]](#)[\[8\]](#)[\[9\]](#) Notably, many of these compounds exhibit selective inhibition, showing considerable activity against cancer cells with no significant toxic effects on non-cancerous cell lines like the human liver cell line L-02.[\[7\]](#)[\[9\]](#)

The anticancer mechanism for some potent derivatives involves:

- Cell-Cycle Arrest: Induction of cell cycle arrest in the G₂/M phase.[7]
- Apoptosis Induction: Triggering programmed cell death in cancer cells.[7]
- Inhibition of Metastasis: Suppression of cancer cell migration and colony formation.[7]

Some analogs act as tubulin inhibitors, binding to the colchicine binding site and thereby preventing tubulin polymerization, a critical process for cell division.[10]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3-Diphenylacrylonitrile | 2510-95-4 | Benchchem [benchchem.com]
- 2. 2510-95-4 · 2,3-Diphenylacrylonitrile · 323-75131 · 321-75132 [Detail Information] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. 2,3-DIPHENYLACRYLONITRILE | 2510-95-4 [chemicalbook.com]
- 4. 2,3-DIPHENYLACRYLONITRILE Three Chongqing Chemdad Co. , Ltd [chemdad.com]
- 5. 2,3-DIPHENYLACRYLONITRILE CAS#: 2510-95-4 [amp.chemicalbook.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Synthesis and pharmacological evaluation of 2,3-diphenyl acrylonitriles-bearing halogen as selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and bioactivity evaluation of 2,3-diaryl acrylonitrile derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 2,3-Diphenylacrylonitrile]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1223411#physical-and-chemical-properties-of-2-3-diphenylacrylonitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com